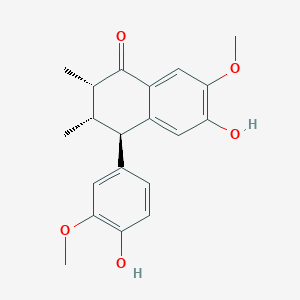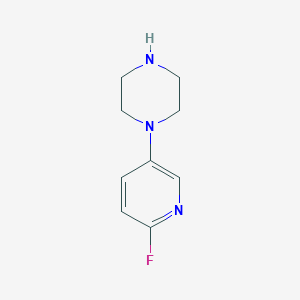
Fulvestrant (S enantiomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fulvestrant (S enantiomer) is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It works by binding to the estrogen receptor and destabilizing it, leading to the receptor’s degradation and subsequent inhibition of estrogen signaling . This compound is marketed under the brand name Faslodex and has been a significant advancement in endocrine therapy for breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant (S enantiomer) involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired functional groups .
Industrial Production Methods
Industrial production of Fulvestrant (S enantiomer) follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is formulated as an oil-based injection for intramuscular administration .
Análisis De Reacciones Químicas
Types of Reactions
Fulvestrant (S enantiomer) undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The ketone groups in the steroid backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted fluorinated compounds .
Aplicaciones Científicas De Investigación
Fulvestrant (S enantiomer) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor dynamics.
Medicine: Extensively used in clinical trials for breast cancer treatment, often in combination with other therapies like cyclin-dependent kinase inhibitors.
Industry: Employed in the development of new SERDs and related compounds for therapeutic use.
Mecanismo De Acción
Fulvestrant (S enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating them. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are primarily related to estrogen signaling and receptor-mediated transcription .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator (SERM) with partial agonist activity.
Anastrozole: An aromatase inhibitor that reduces estrogen production.
Exemestane: Another aromatase inhibitor with a steroidal structure.
Uniqueness
Fulvestrant (S enantiomer) is unique in its ability to completely degrade the estrogen receptor, unlike SERMs like Tamoxifen, which only block the receptor. This complete degradation leads to a more effective inhibition of estrogen signaling, making Fulvestrant (S enantiomer) a valuable option for patients who have developed resistance to other endocrine therapies .
Propiedades
Fórmula molecular |
C32H47F5O3S |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1 |
Clave InChI |
VWUXBMIQPBEWFH-GXZKXCMSSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
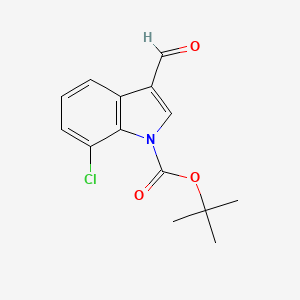
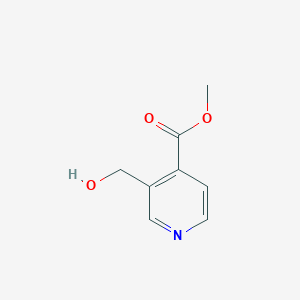
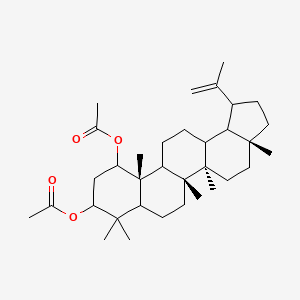
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

